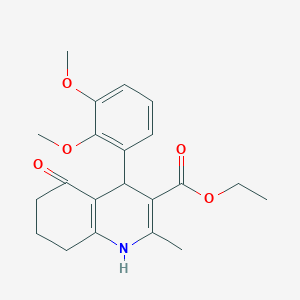![molecular formula C12H11N5O B11706419 3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11706419.png)
3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound with a unique structure that includes a phenylprop-2-en-1-ylidene group and a dihydro-1,2,4-triazin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different hydrazine derivatives .
Scientific Research Applications
3-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-[(2Z)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 3-chloro-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Uniqueness
What sets 3-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one apart from similar compounds is its unique triazin-5-one core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H11N5O/c18-11-9-14-17-12(15-11)16-13-8-4-7-10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18)/b7-4+,13-8+ |
InChI Key |
QMUGIUQBOIGANK-ZAUJTXRMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NN=CC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NN=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11706341.png)
![4-chloro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11706346.png)
![3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11706347.png)
![4'-[(2-Bromobenzoyl)oxy][1,1'-biphenyl]-4-yl 2-bromobenzoate](/img/structure/B11706352.png)


![N-[4-(dichloromethyl)-5-imino-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide](/img/structure/B11706382.png)
![2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B11706389.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(3-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11706390.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11706397.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706402.png)
![1-benzyl-3-[(E)-(benzylimino)(4-bromophenyl)methyl]-6-(4-bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B11706405.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11706406.png)

